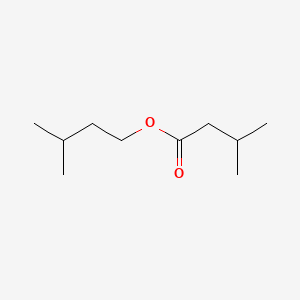![molecular formula C51H96O15 B1220076 [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate CAS No. 57731-85-8](/img/structure/B1220076.png)
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is a complex lipid molecule that belongs to the class of diacylglycerol derivatives. It consists of a glycerol backbone esterified with two stearic acid molecules and two galactose units. This compound is significant in various biological processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate can be synthesized through the esterification of glycerol with stearic acid, followed by glycosylation with galactose. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The glycosylation step may require the use of glycosyl donors like galactose pentaacetate in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and glycosylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The glycosidic bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can react with the glycosidic bonds in the presence of catalysts.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Glycosylated derivatives with various functional groups.
Scientific Research Applications
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and lipids, modulating their function. The compound can also act as a signaling molecule, participating in pathways that regulate cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar fatty acid composition but different head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with palmitic acid chains instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, providing different physical properties.
Uniqueness
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is unique due to its dual galactose units, which confer specific biological functions and interactions. Its structure allows for distinct roles in membrane dynamics and signaling compared to other similar lipids.
Properties
CAS No. |
57731-85-8 |
|---|---|
Molecular Formula |
C51H96O15 |
Molecular Weight |
949.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate |
InChI |
InChI=1S/C51H96O15/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(53)65-50(59)47(58)41(39-62-48-46(57)45(56)44(55)40(38-52)63-48)64-49(61-37-6-3)51(50,60)66-43(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40-41,44-49,52,55-60H,4-39H2,1-3H3/t40-,41-,44+,45+,46-,47+,48+,49-,50-,51+/m1/s1 |
InChI Key |
DIZOFPBSHGHAHD-VKVXXCHQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@]1([C@H]([C@H](O[C@H]([C@]1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyms |
1,2-DDGG 1,2-distearoyldigalactosylglyceride 1,2-distearoyldiglactosylglycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate](/img/structure/B1220004.png)







